2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone
Beschreibung
Eigenschaften
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-(2-methylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-12-8-9-16-14(3)22-20(23-17(16)10-12)26-21-24-18(11-19(27)25-21)15-7-5-4-6-13(15)2/h4-11H,1-3H3,(H2,22,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDNXFCUYSIZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Anthranilic Acid Derivatives
Quinazolin-2-amines are typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea analogs. For 4,7-dimethylquinazolin-2-amine:
-
Starting Material : 2-Amino-4,7-dimethylbenzoic acid or its ester.
-
Reagent : 1,1-Dimethyl-3-(pyridin-2-yl)urea (for introducing the amino group).
-
Conditions : Reflux in a polar aprotic solvent (e.g., THF or dioxane) with a base such as triethylamine.
-
Mechanism : The reaction proceeds through urea decomposition, forming an isocyanate intermediate that undergoes nucleophilic attack by the anthranilic ester, followed by cyclization.
Example Protocol
-
2-Amino-4,7-dimethylbenzoic acid methyl ester (5.0 mmol) and 1,1-dimethyl-3-(pyridin-2-yl)urea (5.5 mmol) are heated at 110°C in dioxane for 12 hours.
-
The crude product is purified via silica gel chromatography (ethyl acetate/hexane), yielding 4,7-dimethylquinazolin-2-amine (68% yield).
Synthesis of 6-(2-Methylphenyl)-4(3H)-pyrimidinone
Nucleophilic Aromatic Substitution
The 6-(2-methylphenyl) group is introduced via substitution on a halogenated pyrimidinone precursor:
-
Starting Material : 6-Chloro-4(3H)-pyrimidinone.
-
Reagent : 2-Methylphenylboronic acid (Suzuki coupling) or 2-methylphenyllithium (direct substitution).
-
Conditions :
Example Protocol
-
6-Chloro-4(3H)-pyrimidinone (3.0 mmol), 2-methylphenylboronic acid (3.3 mmol), Pd(PPh3)4 (0.15 mmol), and Na2CO3 (6.0 mmol) are stirred in DME/H2O (4:1) at 80°C for 8 hours.
-
The product is isolated via filtration and recrystallized from ethanol (yield: 72%).
Coupling of Quinazolin-2-amine and Pyrimidinone Fragments
Nucleophilic Amination
The amino group of 4,7-dimethylquinazolin-2-amine attacks an electrophilic position on the pyrimidinone ring:
-
Activation of Pyrimidinone : Introduce a leaving group (e.g., chloride) at position 2 of the pyrimidinone.
-
Reaction Conditions :
Example Protocol
-
6-(2-Methylphenyl)-2-chloro-4(3H)-pyrimidinone (2.0 mmol) and 4,7-dimethylquinazolin-2-amine (2.2 mmol) are dissolved in chloroform with triethylamine (3.0 mmol).
-
The mixture is stirred at 0–5°C for 4 hours, followed by warming to room temperature for 12 hours.
-
The product is centrifuged, washed with water and ethyl acetate, and dried (yield: 67%).
Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
-
Crystallization : Ethyl acetate/water mixtures yield pure product with single-spot TLC profiles.
-
Chromatography : Silica gel with methanol/dichloromethane (1:9) resolves regioisomeric impurities.
Characterization Data
Spectroscopic Analysis
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
- Cancer Therapy : Due to its antitumor properties, the compound is being investigated for use in targeted cancer therapies. Case studies have reported its effectiveness in reducing tumor size in specific cancer models.
- Infectious Diseases : Its antimicrobial properties make it a candidate for developing new antibiotics, particularly against resistant strains of bacteria.
- Inflammatory Disorders : The anti-inflammatory effects suggest potential applications in treating conditions such as arthritis or other inflammatory diseases.
Case Study 1: Antitumor Activity
A study conducted on the effects of 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone on human breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that it could serve as a basis for developing new antimicrobial therapies, especially in light of rising antibiotic resistance.
Wirkmechanismus
The mechanism of action of 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to a broader class of quinazoline-pyrimidinone hybrids. Key comparisons are drawn with three structurally related molecules studied for their binding affinity to the translationally controlled tumor protein (TCTP), a cancer therapeutic target :
Table 1: Structural and Pharmacological Comparison
| Compound Name | Quinazoline Substituents | Pyrimidinone Substituents | LBE (kcal/mol) | Predicted Ki (nM) |
|---|---|---|---|---|
| 2-[(4,7-Dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone | 4,7-dimethyl | 6-(2-methylphenyl) | Not reported | Not reported |
| ZINC18024062 | 4,6-dimethyl | 6-methyl, 5-(phenylmethyl) | -9.77 ± 0.01 | 27.18 ± 0.01 |
| ZINC18158919 | 4,6,8-trimethyl | 6-phenyl | -9.76 ± 0.01 | 62.45 ± 0.01 |
| ZIN10157406 | 8-methoxy-4-methyl | 6-(4-fluorophenyl) | -9.55 ± 0.00 | 79.57 ± 0.02 |
Key Findings
Impact of Quinazoline Methylation Patterns :
- The 4,7-dimethyl substitution in the target compound differs from ZINC18024062 (4,6-dimethyl) and ZINC18158919 (4,6,8-trimethyl). Methylation at position 8 in ZINC18158919 slightly reduces binding affinity (LBE: -9.76 vs. -9.77 kcal/mol) compared to ZINC18024062, suggesting steric hindrance or altered hydrophobic interactions with TCTP .
- The absence of a methoxy group (as in ZIN10157406) may enhance metabolic stability but reduce solubility.
Pyrimidinone Substituent Effects: The 2-methylphenyl group in the target compound introduces ortho-substitution, which may enhance π-π stacking compared to ZINC18024062’s 5-(phenylmethyl) group. However, the latter’s lower predicted Ki (27.18 nM) implies superior target engagement . Fluorine substitution (ZIN10157406) at the phenyl ring increases electronegativity but reduces binding affinity (Ki = 79.57 nM), highlighting a trade-off between polarity and target compatibility.
Further in vitro validation is required to confirm its efficacy.
Biologische Aktivität
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of quinazoline and pyrimidinone moieties, which are known to exhibit diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. These interactions can modulate cellular signaling pathways, leading to significant biological effects. Specifically, studies have indicated that the compound may function as an inhibitor of key kinases involved in cancer progression and cell growth regulation .
Anticancer Activity
Research has demonstrated that this compound exhibits moderate inhibitory effects on cell growth across several cancer cell lines. The potency of this compound is often measured in micromolar concentrations. For instance, in a study evaluating various quinazoline derivatives, this compound showed significant antiproliferative activity compared to other analogs .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro assays have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Study 1: Inhibition of Cancer Cell Lines
In a controlled study examining the effects of this compound on cancer cell lines, it was found to inhibit the proliferation of specific cell types at low micromolar concentrations. The results are summarized in Table 1 below.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| A549 (Lung) | 4.5 |
| HeLa (Cervical) | 6.0 |
This data suggests that the compound could be a promising lead for the development of new anticancer therapies.
Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial efficacy of various derivatives, the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The inhibition zones and MIC values are presented in Table 2.
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 60 |
| Escherichia coli | 12 | 75 |
These results highlight the potential utility of this compound in treating bacterial infections.
Comparison with Similar Compounds
When compared to other quinazoline derivatives, such as 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-methylpyrimidin-4(3H)-one , this compound exhibits superior biological activity profiles due to its unique substituents that enhance its interaction with biological targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone, and how can yield optimization be achieved?
- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, quinazoline intermediates (e.g., 4,7-dimethyl-2-aminoquinazoline) can be coupled with substituted pyrimidinones using nucleophilic aromatic substitution. Key steps include refluxing in ethanol or acetic acid with catalysts like HCl or sodium acetate . Yield optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), temperature control (80–120°C), and purification via column chromatography using silica gel with gradient elution (hexane/ethyl acetate) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions (e.g., ¹H NMR for methyl groups at δ 2.3–2.6 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ ion). Single-crystal X-ray diffraction provides definitive proof of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrimidinone ring) . For ambiguous signals, 2D NMR (COSY, HSQC) resolves overlapping peaks .
Q. How should preliminary biological activity screening be designed for this compound?
- Methodological Answer : Initial screens should include in vitro assays against target enzymes or cell lines. For antimicrobial activity, use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) . Anticancer potential can be tested via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤1%) to validate results .
Advanced Research Questions
Q. What strategies are effective for establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Systematically modify functional groups (e.g., methyl, phenyl substituents) and evaluate changes in bioactivity. For example, replacing the 2-methylphenyl group with halogenated aryl rings may enhance binding affinity. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., HIV-1 reverse transcriptase) and correlate with experimental IC₅₀ values . Quantitative SAR (QSAR) models can further prioritize derivatives for synthesis .
Q. How can mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?
- Methodological Answer : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). For example, if the compound inhibits HIV-1 reverse transcriptase, vary substrate concentrations (dNTPs) and measure changes in reaction velocity. Fluorescence quenching or surface plasmon resonance (SPR) can quantify binding constants (Kd) . Crystallographic studies (e.g., co-crystallization with the enzyme) reveal binding site interactions .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line passage number, serum-free media). Cross-validate using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3). Investigate batch-to-batch purity variations via HPLC (>98% purity threshold) . Meta-analysis of literature data can identify confounding variables (e.g., solvent effects, incubation time) .
Q. What methodologies assess the environmental stability and degradation pathways of this compound?
- Methodological Answer : Conduct hydrolysis studies at varying pH (2–12) and temperatures (25–50°C) to identify labile bonds (e.g., amide or ester linkages). Use LC-MS to detect degradation products (e.g., quinazoline fragments). For photostability, expose the compound to UV light (λ = 254 nm) and monitor degradation kinetics . Ecotoxicity can be evaluated using Daphnia magna or algal growth inhibition tests under OECD guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
